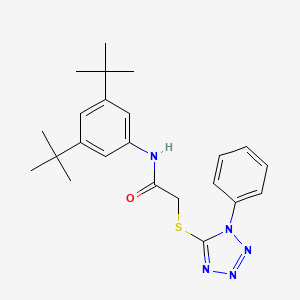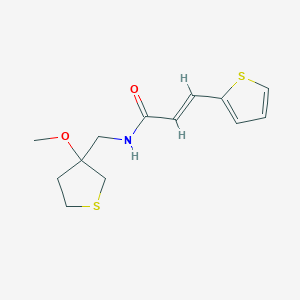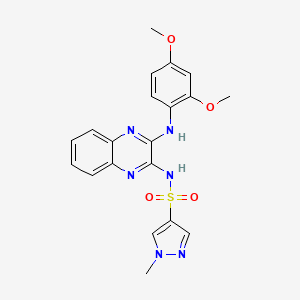
1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1334149-64-2 . It has a molecular weight of 157.26 . The compound is stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The IUPAC name of this compound is 1-(1,4-dimethyl-2-piperazinyl)ethanamine . The InChI code is 1S/C8H19N3/c1-7(9)8-6-10(2)4-5-11(8)3/h7-8H,4-6,9H2,1-3H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Vaporization Properties
1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine has been studied for its vaporization properties. Efimova et al. (2010) investigated the molar enthalpies of vaporization of aliphatic poly-amines including 1,4-dimethylpiperazine. They derived vaporization enthalpies at the reference temperature of 298.15 K through temperature dependence measurements of vapor pressure using the transpiration method. This research provides valuable insights into the thermal properties and phase transitions of such compounds (Efimova et al., 2010).
Supramolecular Chemistry
The compound has been noted for its role in supramolecular chemistry. Zakaria et al. (2003) explored the use of (1R,3S)-Camphoric acid as a building block in supramolecular chemistry, forming adducts with a range of amines including 1,4-dimethylpiperazine. The research highlighted the diverse structures that can be generated by hard hydrogen bonds in such adducts, leading to the formation of chains, single sheets, pairwise-interwoven sheets, and three-dimensional frameworks (Zakaria et al., 2003).
Chemical Reactions and Synthesis
Westerhausen et al. (2001) discussed the chemical reactions and synthesis involving this compound. They described the lithiation of 2-(aminomethyl)pyridine and its subsequent reaction with specific compounds, leading to the formation of various complexes. The study provides a detailed insight into the reaction mechanisms and the potential applications of these complexes in various chemical synthesis processes (Westerhausen et al., 2001).
Molecular and Structural Studies
Detailed molecular and structural studies have been conducted on compounds involving this compound. Dega-Szafran et al. (2006) examined the crystal structure of a complex involving 1,4-dimethylpiperazine mono-betaine and p-hydroxybenzoic acid, providing insights into the hydrogen bonding and molecular interactions in such complexes (Dega-Szafran et al., 2006).
Mechanism of Action
Safety and Hazards
This compound is labeled with the signal word “Danger” and is associated with the hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1-(1,4-dimethylpiperazin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-7(9)8-6-10(2)4-5-11(8)3/h7-8H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHRACQMCWVBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCN1C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

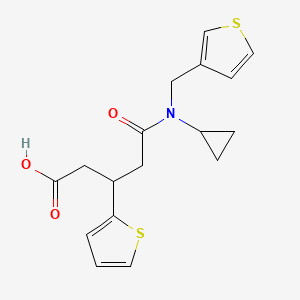
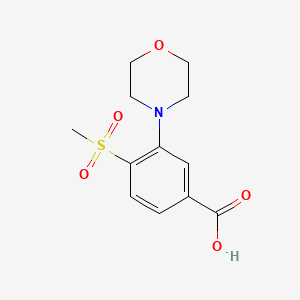
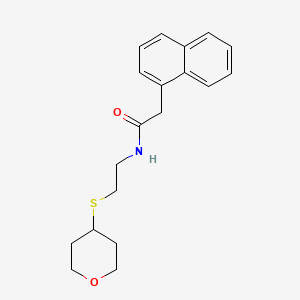
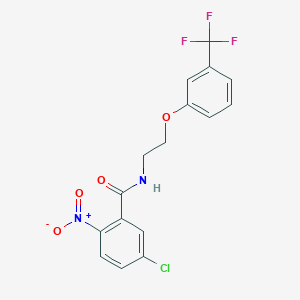
![(E)-4-(Dimethylamino)-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2593078.png)
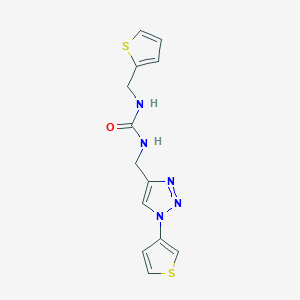
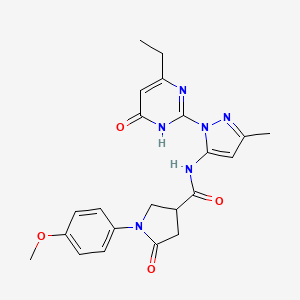
![N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine](/img/structure/B2593082.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593083.png)
